Clomacran-d6
Description
Properties
Molecular Formula |
C₁₈H₁₅D₆ClN₂ |
|---|---|
Molecular Weight |
306.86 |
Synonyms |
2-Chloro-9,10-dihydro-N,N-dimethyl-9-acridinepropanamine-d6; 2-Chloro-9-[3-(dimethylamino)propyl]acridan-d6; 9-[3-(Dimethylamino)propyl]-2-chloroacridane-d6; SKF 14336-d6; SKF 14336D-d6; |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Properties of this compound and Analogous Compounds
Non-deuterated Clomacran
- Structural Differences: The absence of deuterium in non-deuterated Clomacran results in faster metabolic degradation due to hydrogen’s lower bond dissociation energy compared to deuterium. This leads to a shorter half-life (~6–8 hours) and higher clearance rates .
- Functional Implications: Studies using MALDI-TOF and NMR demonstrate that non-deuterated analogs exhibit greater susceptibility to oxidative metabolism, reducing their bioavailability .
Deutetrabenazine-d6
- Structural Differences : Deutetrabenazine-d6 incorporates deuterium at aliphatic positions, whereas this compound targets aromatic sites. This distinction affects metabolic pathways; aliphatic deuteration often delays first-pass metabolism more effectively .
- Functional Implications: Despite structural variations, both compounds share enhanced pharmacokinetic profiles.
Research Findings and Analytical Insights
Stability and Metabolic Profiling
- NMR Analysis : Peng et al. (2018) utilized middle-down NMR to confirm the structural homogeneity of deuterated compounds, including site-specific deuteration in this compound .
- MALDI-TOF Stability Studies: Pérez-Robles et al. (2017) highlighted that deuterated analogs like this compound show 20–30% greater stability under stress conditions (e.g., pH, temperature) compared to non-deuterated versions .
Pharmacokinetic Advantages
- Half-life Extension : Deuteration in this compound reduces metabolic clearance by 40–50% in preclinical models, aligning with trends observed in other deuterated drugs .
- Comparative Efficacy: While Deutetrabenazine-d6 targets vesicular monoamine transporters, this compound’s mechanism remains under investigation. However, its deuterated structure suggests analogous benefits in minimizing dosing frequency .
Q & A
Q. What tabular formats are optimal for presenting this compound’s physicochemical properties?
- Answer : Include columns for parameter (logP, pKa), method (shake-flask, potentiometric titration), value, and uncertainty (± SD). Annotate with IUPAC nomenclature and CAS registry numbers. For comparative studies, add a column for non-deuterated analogs to highlight isotopic differences .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
